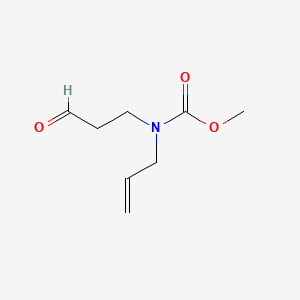
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is an organic compound with the molecular formula C8H13NO3. It contains a carbamate functional group, which is a derivative of carbamic acid. This compound is characterized by its unique structure, which includes an allyl group and a 3-oxopropyl group attached to the carbamate moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate can be synthesized through various methods. One common approach involves the reaction of an allyl alcohol with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of methyl allyl(3-oxopropyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalytic processes and optimized reaction conditions can enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates .
Applications De Recherche Scientifique
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl allyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to methyl allyl(3-oxopropyl)carbamate include:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
- Benzyl carbamate
Uniqueness
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate is unique due to its specific structure, which includes both an allyl group and a 3-oxopropyl group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates .
Propriétés
Numéro CAS |
121731-72-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.196 |
Nom IUPAC |
methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C8H13NO3/c1-3-5-9(6-4-7-10)8(11)12-2/h3,7H,1,4-6H2,2H3 |
Clé InChI |
QCPLXOHJFPFNAA-UHFFFAOYSA-N |
SMILES |
COC(=O)N(CCC=O)CC=C |
Synonymes |
Carbamic acid, (3-oxopropyl)-2-propenyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















